4'-Fluorobiphenyl-4-sulfonyl chloride
Overview
Description
4-Fluorobiphenyl-4-sulfonyl chloride (FBPSC) is a highly versatile chemical compound that has been used in a variety of laboratory experiments, ranging from organic synthesis to pharmaceutical research. It is a key intermediate in the synthesis of a variety of pharmaceuticals, including drugs for treating cancer and other diseases. FBPSC is a highly reactive compound, and its reactivity can be manipulated for a variety of applications.
Scientific Research Applications
Radiopharmaceutical Development and PET Imaging : Sulfonyl fluorides, including derivatives of 4'-Fluorobiphenyl-4-sulfonyl chloride, are promising as efficient 18F-labelled biomarkers for PET chemistry. This has implications for the development of radiopharmaceuticals and advancements in PET imaging (Inkster et al., 2012).
Organic Synthesis : Derivatives like 4-fluoro-5-sulfonylisoquinoline exhibit diverse molecular conformations and weak coupling between nuclei, suggesting their potential in various organic synthesis applications (Ohba et al., 2012).
Chemical Biology and Drug Discovery : New classes of sulfonyl fluoride hubs, including those related to this compound, facilitate the synthesis of challenging sulfonyl fluorides. These are valuable in ligation chemistry, chemical biology, and drug discovery (Nie et al., 2021).
Click Chemistry : Sulfur(VI) fluoride exchange (SuFEx) techniques, which can involve derivatives of this compound, provide controlled ligation chemistry. This is significant for creating functional products in small molecules, polymers, and biomolecules (Dong et al., 2014).
Fluoropolymer Synthesis : Novel fluoropolymers containing sulfonyl and perfluorocyclobutyl units, which can be derived from compounds like this compound, exhibit excellent solubility in conventional solvents and good thermal stability. This has implications in materials science (Huang et al., 2005).
Fuel Cell Applications : Sulfonated block copolymers and poly(arylene ether sulfone) copolymers, potentially derived from this compound, show high proton conductivity and are promising for fuel cell applications (Bae et al., 2009).
Pharmaceutical Research : Various sulfonyl fluoride derivatives show potential in pharmaceutical research, including as antifungal and antibacterial agents (Janakiramudu et al., 2017).
Safety and Hazards
4’-Fluorobiphenyl-4-sulfonyl chloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is required .
Properties
IUPAC Name |
4-(4-fluorophenyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO2S/c13-17(15,16)12-7-3-10(4-8-12)9-1-5-11(14)6-2-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDMHDJTWVMBIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383375 | |
Record name | 4'-Fluorobiphenyl-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116748-66-4 | |
Record name | 4'-Fluorobiphenyl-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-FLUOROBIPHENYL-4-SULFONYL CHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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